molecular formula C9H14ClN3 B14746855 1-Ethyl-1-phenylguanidine hydrochloride CAS No. 321-44-8

1-Ethyl-1-phenylguanidine hydrochloride

Cat. No.: B14746855
CAS No.: 321-44-8
M. Wt: 199.68 g/mol
InChI Key: OAVROFGYQOXQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1-phenylguanidine hydrochloride is a chemical compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. This compound is characterized by the presence of an ethyl group and a phenyl group attached to the guanidine core, with hydrochloride as the counterion.

Preparation Methods

The synthesis of 1-ethyl-1-phenylguanidine hydrochloride typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents. The reaction conditions often involve coupling reagents or metal-catalyzed guanidylation. For instance, S-methylisothiourea has been shown to be an efficient guanidylating agent . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-Ethyl-1-phenylguanidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and other nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethyl-1-phenylguanidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-1-phenylguanidine hydrochloride involves its interaction with molecular targets through hydrogen bonding and ionic interactions. The guanidine group is highly basic, allowing it to interact with acidic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

1-Ethyl-1-phenylguanidine hydrochloride can be compared with other guanidine derivatives, such as:

    1-Methyl-1-phenylguanidine: Similar in structure but with a methyl group instead of an ethyl group.

    1-Ethyl-1-(4-methylphenyl)guanidine: Contains a methyl-substituted phenyl group.

    1,3-Diethyl-1-phenylguanidine: Has an additional ethyl group on the guanidine core.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets .

Properties

CAS No.

321-44-8

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

1-ethyl-1-phenylguanidine;hydrochloride

InChI

InChI=1S/C9H13N3.ClH/c1-2-12(9(10)11)8-6-4-3-5-7-8;/h3-7H,2H2,1H3,(H3,10,11);1H

InChI Key

OAVROFGYQOXQFW-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.